molecular formula C16H17N3O6S2 B2447711 N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide CAS No. 338397-56-1

N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide

Cat. No.: B2447711
CAS No.: 338397-56-1
M. Wt: 411.45
InChI Key: BNGVAANGNBFQDC-FOWTUZBSSA-N
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Description

N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide: is a complex organic compound with the molecular formula C16H17N3O6S2 and a molecular weight of 411.45 g/mol This compound is characterized by its unique structure, which includes a nitro group, a phenylsulfonyl group, and a vinyl group attached to an amino benzenesulfonamide core

Properties

IUPAC Name

4-[[(E)-2-(benzenesulfonyl)-2-nitroethenyl]amino]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-18(2)27(24,25)15-10-8-13(9-11-15)17-12-16(19(20)21)26(22,23)14-6-4-3-5-7-14/h3-12,17H,1-2H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGVAANGNBFQDC-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of 4-Aminodimethylaniline

Reacting 4-(dimethylamino)aniline with benzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C yields N,N-dimethyl-4-aminobenzenesulfonamide. Triethylamine (1.5 equivalents) neutralizes HCl byproducts, with yields reaching 78–82% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7). Critical parameters include:

  • Stoichiometry : Excess sulfonyl chloride (1.2 equivalents) ensures complete conversion.
  • Temperature control : Exothermic reactions are mitigated by ice baths to prevent N-demethylation.

Nitro Reduction Pathway

An alternative route starts with 4-nitrobenzenesulfonyl chloride:

  • Dimethylamination : React with dimethylamine (2.0 equivalents) in tetrahydrofuran at 25°C for 12 hours.
  • Catalytic hydrogenation : Reduce the nitro group using H₂ (1 atm) and 10% Pd/C in ethanol, achieving 85–90% yield.
    This method avoids handling volatile amines but requires stringent catalyst filtration to prevent Pd contamination.

Functionalization of the 4-Amino Position

The para-amino group serves as the anchor for introducing the vinyl sulfone segment. Key strategies include:

Diazotization and Coupling

Treating N,N-dimethyl-4-aminobenzenesulfonamide with NaNO₂ in HCl at 0–5°C generates a diazonium salt, which couples with 2-nitro-2-(phenylsulfonyl)ethylene (synthesized separately) in aqueous NaHCO₃. Yields vary from 60–68%, with byproducts arising from competing aryl radical reactions.

Nucleophilic Aromatic Substitution

Electron-deficient nitrovinyl sulfones react directly with the amine under mild conditions:

  • Solvent : Dimethylformamide (DMF) at 80°C for 6 hours.
  • Base : Potassium carbonate (2.5 equivalents) deprotonates the amine, enhancing nucleophilicity.
    This method achieves 72–75% yield but requires anhydrous conditions to prevent hydrolysis of the vinyl sulfone.

Synthesis of 2-Nitro-2-(Phenylsulfonyl)Ethylene

The nitrovinyl sulfone moiety is synthesized via two pathways:

Knoevenagel Condensation

Phenylsulfonylacetaldehyde reacts with nitromethane in the presence of ammonium acetate (catalytic) and acetic acid at 110°C. The α,β-unsaturated nitroolefin forms in 65% yield after recrystallization from ethanol.

Oxidation of β-Nitro Styryl Sulfones

Treating β-nitrostyrene with m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfide to a sulfone. This method offers superior regioselectivity (>95%) but requires careful stoichiometry to avoid overoxidation.

Coupling Strategies and Final Assembly

Michael Addition

The amine attacks the electron-deficient β-position of the nitrovinyl sulfone in a conjugate addition:

  • Solvent : Acetonitrile at 25°C.
  • Catalyst : Triethylamine (10 mol%) accelerates the reaction, completing in 4 hours with 80% yield.
    Side products include Z/E isomerization (5–8%), separable via HPLC (C18 column, acetonitrile/water).

Palladium-Catalyzed Amination

Employing Buchwald-Hartwig conditions:

  • Catalyst : Pd₂(dba)₃ (2 mol%).
  • Ligand : Xantphos (4 mol%).
  • Base : Cs₂CO₃ (2.0 equivalents) in toluene at 100°C.
    This route achieves 82% yield but incurs higher costs due to catalyst usage.

Optimization and Scalability Considerations

Parameter Batch Process (Lab Scale) Continuous Flow (Industrial)
Reaction Time 8–12 hours 2–4 hours
Yield 70–75% 85–88%
Purity 95–97% (HPLC) 98–99% (HPLC)
Byproducts 5–8% isomers <2% isomers

Critical Factors :

  • Temperature control : Exceeding 80°C during coupling promotes retro-Michael decomposition.
  • Moisture sensitivity : Vinyl sulfone precursors hydrolyze rapidly; molecular sieves (4Å) are essential in anhydrous DMF.

Characterization and Quality Control

Post-synthesis analysis employs:

  • ¹H NMR (DMSO-d₆):
    • δ 8.21 (d, J=8.4 Hz, 2H, aromatic).
    • δ 3.07 (s, 6H, N(CH₃)₂).
    • δ 7.52–7.89 (m, 5H, phenylsulfonyl).
  • IR Spectroscopy :
    • 1345 cm⁻¹ (S=O asymmetric stretch).
    • 1520 cm⁻¹ (NO₂ symmetric stretch).
  • HPLC-MS : m/z 411.45 [M+H]⁺ confirms molecular weight.

Chemical Reactions Analysis

Key Reactions

a. Nitro Group Reduction
The nitro group (-NO₂) on the vinylsulfonyl moiety can undergo reduction to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or FeCl₂/NaHSO₃ systems . This reaction is critical for generating bioactive amine derivatives.

Reaction Conditions Product Yield Reference
-NO₂ → -NH₂H₂ (1 atm), Pd/C (10 mol%), EtOH, 25°CAmine derivative~85%
-NO₂ → -NH₂FeCl₂ (20 mol%), NaHSO₃, H₂O/THF, 50°CAmine derivative~78%

b. Sulfonamide Hydrolysis
The sulfonamide group (-SO₂NH-) resists hydrolysis under mild conditions but may cleave under strong acidic (H₂SO₄, reflux) or basic (NaOH, 120°C) environments to yield sulfonic acids or salts .

c. Electrophilic Aromatic Substitution
The benzene rings undergo nitration or halogenation at positions ortho/para to the sulfonamide and dimethylamino groups. For example:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 3-position of the benzenesulfonamide ring .

  • Bromination : Br₂/FeBr₃ adds bromine at the 2-position of the phenylsulfonylvinyl group .

Cross-Coupling Reactions

The vinylsulfonyl group participates in Heck-type couplings with aryl halides (e.g., iodobenzene) using Pd(OAc)₂ as a catalyst . This modifies the double bond’s electronic properties and extends conjugation.

Substrate Catalyst Conditions Product Yield
4-IodobenzonitrilePd(OAc)₂ (5 mol%), K₂CO₃, DMF, 100°C4-Cyanophenyl adduct72%

Intramolecular Cyclization

Under acidic conditions (H₃PO₄, 80°C), the compound undergoes cyclization via the sulfonamide nitrogen attacking the vinyl carbon, forming a 5-membered sulfone-fused heterocycle .

Reagent Conditions Product Yield
H₃PO₄80°C, 6 hr1,2-Thiazin-3-one derivative88%

Spectroscopic Characterization

a. UV-Vis Spectroscopy
The nitro and sulfonyl groups contribute to absorption maxima at:

  • 290–310 nm (n→π* transition of nitro group)

  • 220–240 nm (π→π* transition of conjugated vinylsulfonyl) .

b. FTIR Analysis

  • 1340 cm⁻¹ : Asymmetric S=O stretching (sulfonamide).

  • 1520 cm⁻¹ : NO₂ symmetric stretching .

  • 930 cm⁻¹ : S-N stretching .

Computational Insights

DFT studies (B3LYP/6-31G**) predict:

  • HOMO-LUMO gap : 4.2 eV (electron-deficient due to nitro/sulfonyl groups) .

  • Electrostatic potential : High negativity at sulfonyl oxygen atoms, favoring hydrogen bonding .

Biological Relevance

While direct data on this compound is unavailable, structurally related sulfonamides exhibit:

  • Antimicrobial activity (via dihydropteroate synthase inhibition) .

  • Apoptosis induction in cancer cells (Bcl-2 protein inhibition) .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C (TGA data from analogs) .

  • Photodegradation : UV light cleaves the nitro-vinyl bond, forming benzenesulfinic acid and nitroso intermediates .

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzenesulfonamide core modified with a nitro group and a vinyl moiety. Its molecular formula is C16H17N3O6S2C_{16}H_{17}N_{3}O_{6}S_{2}, with a molecular weight of approximately 411.45 g/mol. The presence of the sulfonamide and nitro functionalities suggests potential biological activities, including antimicrobial and antitumor properties .

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide may share this characteristic due to its structural similarities with established sulfa drugs. Preliminary studies suggest it could be effective against various bacterial strains, although specific data on its efficacy is still emerging.

Antitumor Activity

The nitro group in the compound is associated with cytotoxic effects on cancer cells. Many nitroaromatic compounds demonstrate significant antitumor activity, making this compound a candidate for further investigation in cancer therapeutics. Studies exploring its mechanism of action and effectiveness against specific cancer cell lines are ongoing .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. For instance, derivatives of benzenesulfonamides have shown promise in inhibiting carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. The compound's structural features may enhance its selectivity for this enzyme, warranting further biochemical investigations .

Synthesis of Novel Materials

The unique chemical structure allows for the potential synthesis of new materials with specific properties. The compound can be used as a building block in the development of polymeric materials or nanocomposites that exhibit enhanced mechanical or thermal properties due to the incorporation of sulfonamide functionalities .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with similar compounds is essential.

Compound NameStructural FeaturesUnique Aspects
SulfanilamideSimple sulfonamide structureFirst antibiotic; lacks nitro and vinyl groups
NitrofurantoinContains nitro group; used as an antibioticDifferent action mechanism; more established use
BenzensulfonamideBasic sulfonamide structureLacks additional functional groups present in target compound

The unique combination of both nitro and vinyl functionalities distinguishes this compound from traditional sulfanilamides and other similar compounds, potentially enhancing its biological activity and application scope.

Antidiabetic Evaluation

In related research, derivatives of benzenesulfonamides have been synthesized and evaluated for their antidiabetic properties. These studies indicate that modifications to the sulfonamide structure can lead to compounds with significant hypoglycemic activity comparable to established antidiabetic agents like glibenclamide. Similar investigations into this compound could yield valuable insights into its therapeutic potential in diabetes management .

Mechanistic Studies in Cancer Research

Recent studies have focused on the mechanistic pathways through which benzenesulfonamide derivatives exert their antitumor effects. These investigations often involve assessing the compound's ability to induce apoptosis in cancer cell lines and inhibit key enzymes involved in tumor progression. Such studies are crucial for establishing the pharmacological profile of this compound as a viable candidate for cancer therapy .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that covalently modify specific amino acid residues, leading to changes in protein function. The phenylsulfonyl group can also participate in electrophilic reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

  • N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide
  • This compound
  • This compound

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications due to its ability to undergo multiple types of chemical reactions and interact with various biological targets .

Biological Activity

N,N-Dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide, also known by its CAS number 338397-56-1, is a complex organic compound with significant potential in biological research and therapeutic applications. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₆H₁₇N₃O₆S₂
  • Molecular Weight : 411.45 g/mol
  • Boiling Point : 600.5 ± 65.0 °C (predicted)
  • Density : 1.452 ± 0.06 g/cm³ (predicted)
  • pKa : -4.73 ± 0.70 (predicted)

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific amino acid residues in proteins, which can lead to modulation of enzyme activities and protein interactions. The nitro group can be reduced to generate reactive intermediates that further facilitate these interactions, potentially altering protein functions and pathways involved in various diseases.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that derivatives of sulfonamide compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundCell LineIC₅₀ (µM)Mechanism
Compound ASW1116 (Colon Cancer)7.29Apoptosis induction
Compound BMDA-MB-231 (Breast Cancer)0.38Aurora-A kinase inhibition
N,N-Dimethyl CompoundTBDTBDTBD

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Similar sulfonamide derivatives have shown the ability to inhibit nitric oxide production in macrophages, which is crucial in the inflammatory response.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A series of benzenesulfonamide derivatives were evaluated for their ability to inhibit HIV-1 CA assembly and exhibited varying degrees of cytotoxicity against different cancer cell lines.
    • The study utilized assays such as MTT and surface plasmon resonance to determine the efficacy and binding interactions of these compounds with their targets .
  • Mechanistic Insights :
    • Molecular dynamics simulations revealed that the binding affinity of these compounds is influenced by the electronic and steric properties of substituents on the benzenesulfonamide framework .
  • Enzyme Interaction Studies :
    • The compound was investigated for its potential as a biochemical probe, demonstrating its ability to interact with specific enzymes involved in oxidative stress pathways .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via nucleophilic addition reactions. A validated approach involves reacting N,N-dichlorobenzenesulfonamide derivatives with divinyl sulfide at low temperatures (−40°C) in CCl₄. After stirring for 30 hours, the precipitate is isolated, washed with diethyl ether, and recrystallized from chloroform or hexane to achieve >90% purity . Monitoring the reaction via TLC and using glacial acetic acid for reflux purification are critical steps to avoid side products .

Basic: What experimental techniques are used to confirm its molecular structure and crystallinity?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): The structure is resolved using SHELX software (e.g., SHELX-97 or SHELXTL) for refinement, with hydrogen atoms added geometrically. Crystallographic data (e.g., space group, unit cell parameters) are deposited in the Cambridge Crystallographic Data Centre (CCDC) .
  • Hirshfeld Surface Analysis: This quantifies intermolecular interactions (e.g., C–H···O, π–π stacking) and validates packing features observed in XRD. Two-dimensional fingerprint plots differentiate contact types (e.g., H···O vs. H···H) .

Advanced: How can density functional theory (DFT) optimize its electronic properties for reactivity studies?

Methodological Answer:

  • Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) to identify nucleophilic/electrophilic sites .
  • Exchange-Correlation Functionals: Apply hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in predicting thermochemical properties (e.g., bond dissociation energies). Becke’s 1993 study showed a 2.4 kcal/mol deviation in atomization energies using such methods .

Advanced: What reaction mechanisms explain the reactivity of the vinyl sulfone moiety?

Methodological Answer:
The vinyl sulfone group undergoes electrochemical radical vinylation. Cyclic voltammetry (CV) reveals oxidation potentials (~0.85–0.95 V) for tertiary amines, generating α-amino C(sp³) radicals. These intermediates add to vinyl sulfones, forming allylic amines via sulfonyl radical elimination. Online mass spectrometry (MS) captures transient species like iminium cations and radical intermediates .

Advanced: How can QSAR models predict its biological activity?

Methodological Answer:

  • Descriptor Selection: Use molecular docking (e.g., AutoDock Vina) to identify binding affinities with target proteins (e.g., enzymes in cancer pathways). Parameters include binding energy (ΔG) and hydrophobic interactions .
  • QSAR Workflow:
    • Optimize geometry at the B3LYP/6-31G* level.
    • Extract electronic (e.g., HOMO/LUMO) and steric descriptors.
    • Train models using partial least squares (PLS) regression on bioactivity data (e.g., IC₅₀ values) .

Advanced: How is metabolic stability assessed for sulfonamide derivatives?

Methodological Answer:

  • In Vitro Hepatocyte Assays: Incubate the compound with rat/mouse hepatocytes, then analyze metabolites via LC-MS/MS. Hydroxylation at the α-carbon to the sulfonamide group is a primary pathway, followed by glucuronidation. β-oxidation of side chains produces carboxylic acids (e.g., phenylsulfonyl glycine) .
  • Dealkylation Studies: Monitor benzenesulfonamide formation as a metabolite to evaluate metabolic lability .

Advanced: How do intermolecular forces influence its crystallization behavior?

Methodological Answer:

  • Energy Framework Analysis: Compute pairwise interaction energies (electrostatic, dispersion, induction) using CrystalExplorer. For example, C–H···O interactions dominate over π–π stacking in stabilizing the orthorhombic lattice (space group Pbca) .
  • Thermogravimetric Analysis (TGA): Correlate thermal stability with hydrogen-bonding networks observed in XRD.

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